molecular formula C8H13N3O2 B2471450 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1975118-30-9

3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2471450
CAS No.: 1975118-30-9
M. Wt: 183.211
InChI Key: FDSQCTUAZYUPON-UHFFFAOYSA-N
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Description

3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1975118-30-9) is a chemical compound belonging to the pyrazole-4-carboxylic acid class, which is recognized for its significant role in agricultural chemistry as a key synthetic intermediate . While specific biological data for this exact molecule is limited in the public domain, its core structure is closely related to derivatives that are commercially used as Succinate Dehydrogenase Inhibitor (SDHI) fungicides . SDHIs are a major class of fungicides that target a key enzyme in the mitochondrial respiration chain of fungi . The structural features of this compound—specifically the 1-methylpyrazole-4-carboxylic acid moiety—are established building blocks for creating efficacious carboxamide fungicides . The dimethylaminomethyl substituent at the 3-position represents a potential point of diversification for structure-activity relationship (SAR) studies, offering researchers a versatile handle for further chemical modification to develop novel active ingredients or biochemical probes . This compound is intended for research and development purposes only, specifically for use in synthetic chemistry programs and agrochemical discovery. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-10(2)5-7-6(8(12)13)4-11(3)9-7/h4H,5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSQCTUAZYUPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CN(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and the reaction time ranging from 2 to 4 hours .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated pyrazoles, alkoxylated pyrazoles

Scientific Research Applications

Fungicidal Activity

The primary application of 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid is in the development of fungicides. It serves as an intermediate for several fungicides that inhibit succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiration chain of fungi. This inhibition mechanism has been effective against a wide range of phytopathogenic fungi, making these compounds valuable in crop protection.

Key Fungicides Derived from the Compound:

Fungicide NameYear RegisteredTarget Pathogen
Isopyrazam2010Various fungal species
Sedaxane2011Zymoseptoria tritici
Bixafen2011Broad-spectrum fungal diseases
Fluxapyroxad2011Multiple fungal pathogens
Benzovindiflupyr2012Various crop diseases
Pydiflumetofen2016Broad-spectrum activity
Inpyrfluxam2019Emerging crop diseases

These fungicides have shown significant efficacy against major crop pests like Alternaria species, which cause early blight in tomatoes and potatoes. However, they are less effective against oomycetes, which include critical pathogens like Phytophthora infestans responsible for late blight in potatoes .

Structure-Activity Relationship Studies

Research has focused on synthesizing various derivatives of this compound to enhance its antifungal properties. For instance, a study synthesized novel amides and evaluated their antifungal activity against seven phytopathogenic fungi. One derivative exhibited superior activity compared to existing fungicides like boscalid, indicating the potential for developing more effective agricultural chemicals .

Antiviral Properties

Emerging studies suggest that pyrazole derivatives, including those related to this compound, may possess antiviral properties. Research has indicated that certain pyrazole compounds can inhibit HIV replication without targeting conventional viral enzymes, thereby offering a novel approach to antiviral therapy .

Case Study:
A specific study screened a library of pyrazole compounds and identified several with promising activity against HIV-1. The identified compounds demonstrated non-toxic profiles and effective dose-dependent inhibition of viral replication, highlighting their potential as lead candidates for further development .

Synthesis and Development

The synthesis of this compound involves several chemical processes that have been optimized for large-scale production. The process typically includes the reaction of precursors under controlled conditions to yield the desired pyrazole derivative efficiently. Companies such as Syngenta and Bayer Crop Science have contributed to refining these synthesis methods to improve yield and reduce environmental impact .

Mechanism of Action

The mechanism of action of 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptor modulation, it can act as an agonist or antagonist, altering the signaling pathways and leading to various physiological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-4-carboxylic Acid Derivatives

Compound Name Substituent at 3-position Molecular Formula CAS Number Key Synthesis Methods Applications
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) Difluoromethyl C₆H₆F₂N₂O₂ 176969-34-9 Difluoroacetyl fluoride route (Bayer/BASF) , Solvay’s CDFAC-based route Fungicide intermediate
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid Amino C₇H₉N₃O₂ Not provided Crystal structure-driven synthesis Pharmaceuticals, pesticides
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid Methyl, phenyl groups C₁₇H₁₄N₂O₂ Not provided Hydrolysis of ethyl ester with NaOH Research chemical
3-(2-Furyl)-1-methyl-1H-pyrazole-4-carboxylic acid 2-Furyl C₉H₈N₂O₃ 1152509-87-9 Not detailed in evidence Not specified

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA)

  • Structure and Reactivity : The difluoromethyl group enhances electronegativity and stability, making DFPA a key intermediate for fungicides like sedaxane .
  • Synthesis: Bayer/BASF Route: Uses difluoroacetyl fluoride gas and dimethylaminoacrylate, yielding DFPA via short steps and high efficiency. Drawbacks include volatile dimethylamine emissions and equipment demands . Solvay Route: Involves difluorochloroacetyl chloride (CDFAC), but suffers from long reaction steps and dechlorination challenges .
  • Applications : DFPA is hydrolyzed to amide fungicides (e.g., sedaxane) via acid chloride intermediates .

1-Allyl-3-amino-1H-pyrazole-4-carboxylic Acid

  • Structure and Reactivity: The amino group enables hydrogen bonding, influencing crystallinity and biological interactions .
  • Synthesis : Prepared via condensation and crystallization, with intermolecular hydrogen bonds stabilizing the structure .
  • Applications: Potential in pharmaceuticals due to pyrazole’s bioactivity; derivatives like pyrazosulfuron are commercial agrochemicals .

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid

  • Synthesis : Base hydrolysis of ethyl esters under mild conditions (80% yield) .
  • Applications: Limited data, but structurally similar to bioactive pyrazoles.

3-(2-Furyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

  • Structure and Reactivity : The furyl group introduces heterocyclic diversity, possibly altering electronic properties.
  • Synthesis: Limited details in evidence; furyl substituents are often introduced via cross-coupling reactions .

Key Research Findings and Industrial Relevance

Synthesis Efficiency :

  • DFPA’s Bayer route is industrially favored for cost-effectiveness but faces environmental challenges due to dimethylamine .
  • Longer routes (e.g., Solvay’s method) are less viable due to waste generation and raw material scarcity .

Substituent Impact: Electron-Withdrawing Groups (e.g., difluoromethyl in DFPA): Enhance stability and fungicidal activity . Electron-Donating Groups (e.g., amino or furyl): May improve solubility or target-specific interactions in pharmaceuticals .

Environmental and Cost Considerations: DFPA’s synthesis highlights trade-offs between step efficiency and byproduct management . Substitutions like dimethylaminomethyl (in the target compound) could introduce basicity, altering solubility or metabolic stability.

Biological Activity

3-[(Dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antifungal properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C8H13N3O2
  • Molecular Weight : 183.21 g/mol
  • CAS Number : 2091368-80-6

Antifungal Activity

Research indicates that derivatives of pyrazole-4-carboxylic acids exhibit significant antifungal activity against various phytopathogenic fungi. A notable study synthesized a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which were tested for their efficacy against seven different fungal strains. The results demonstrated that many of these compounds exhibited moderate to excellent antifungal activity, with one compound (9m) showing superior performance compared to the commercial fungicide boscalid .

CompoundActivity LevelFungal Strains Tested
9mHigher than boscalidSeven phytopathogenic fungi
Other derivativesModerate to excellentVarious strains

Structure-Activity Relationships (SAR)

The structure-activity relationship studies revealed that modifications to the pyrazole ring and substituents significantly influence the biological activity of these compounds. For instance, the presence of a bromoindazole group in compound 9m was associated with enhanced antifungal properties due to increased steric hindrance and favorable electrostatic interactions .

Molecular Docking Studies

Molecular docking studies provided insights into the binding interactions of these compounds with target enzymes. For example, compound 9m was shown to form hydrogen bonds with specific amino acids (TYR58 and TRP173) in the target enzyme succinate dehydrogenase (SDH), which is crucial for its antifungal mechanism .

Case Studies

Several case studies have highlighted the potential therapeutic applications of pyrazole derivatives:

  • Study on Phytopathogenic Fungi : A study conducted by Du et al. (2015) synthesized multiple derivatives and evaluated their antifungal activities through in vitro assays. The findings indicated that structural modifications could significantly enhance the bioactivity of these compounds against specific fungal targets .
  • Quantitative Structure-Activity Relationship (QSAR) Modeling : QSAR models developed from the data obtained in various studies have successfully predicted the biological activity of new derivatives based on their structural features. This approach aids in rational drug design by identifying key structural elements responsible for activity .

Q & A

Q. Optimization Challenges :

  • Minimizing by-products (e.g., regioisomers) through temperature control and catalyst selection.
  • Scaling up reactions while maintaining yield (e.g., using continuous flow reactors for industrial methods) .

How can computational chemistry methods like DFT aid in understanding the electronic structure and reactivity of this compound?

Advanced
Density Functional Theory (DFT) calculations are critical for:

  • Electronic Structure : Analyzing charge distribution, HOMO-LUMO gaps, and dipole moments to predict reactivity. For example, the carboxylic acid group’s electron-withdrawing effect stabilizes the pyrazole ring .
  • Reaction Mechanisms : Simulating intermediates in synthesis pathways, such as cyclocondensation transition states. Studies on analogous pyrazole derivatives show DFT can validate experimental spectral data (e.g., IR, NMR) .
  • Solvent Effects : Modeling solvation energies to optimize reaction conditions .

What spectroscopic techniques are most effective for characterizing this compound, and what spectral data are critical for confirmation?

Basic
Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., dimethylamino methyl at C3, methyl at N1). For example, a singlet at δ ~3.2 ppm indicates the N-methyl group .
  • IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and C=O stretches (~1700 cm1^{-1}) .
  • X-ray Crystallography : Resolves regiochemistry and hydrogen-bonding networks in the solid state .

Q. Critical Data :

  • Melting point (unreported in literature; requires empirical determination).
  • High-resolution mass spectrometry (HRMS) for molecular ion confirmation .

In the context of structure-activity relationship (SAR) studies, how do substituents on the pyrazole ring influence the compound’s biological activity?

Advanced
Substituent effects include:

  • Dimethylamino Group : Enhances solubility and bioavailability via protonation at physiological pH. Analogous compounds with this group show improved binding to enzyme active sites .
  • Methyl Group at N1 : Steric effects may hinder rotation, stabilizing conformations for target interaction. Derivatives with bulkier N1 substituents exhibit reduced activity due to steric clashes .
  • Carboxylic Acid : Facilitates salt formation (e.g., with amines) for prodrug development. Esterification of this group in analogs reduces toxicity but may lower binding affinity .

What are the critical safety considerations when handling this compound in laboratory settings?

Q. Basic

  • Toxicity : Limited acute toxicity data; assume irritant properties. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store at -20°C in airtight containers to prevent hydrolysis of the carboxylic acid group .
  • Waste Disposal : Neutralize acidic waste with bicarbonate before disposal .

How do different reaction conditions affect the regioselectivity during the formation of the pyrazole ring in its synthesis?

Advanced
Regioselectivity is influenced by:

  • Temperature : Lower temperatures (-40°C to -20°C) favor kinetic control, reducing side products in cyclocondensation .
  • Catalysts : Lewis acids (e.g., ZnCl2_2) direct methylhydrazine attack to specific carbonyl positions, minimizing regioisomers .
  • Solvent Polarity : Polar aprotic solvents (DMF) stabilize transition states, improving yield by 10–15% in analogous syntheses .

What strategies can resolve contradictions in reported biological activity data for derivatives of this compound?

Q. Advanced

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times). For example, discrepancies in antifungal activity may stem from variations in MIC testing protocols .
  • Purity Analysis : Use HPLC (>95% purity) to rule out by-product interference. Contradictory SAR data in literature often arise from uncharacterized impurities .
  • Meta-Analysis : Cross-reference computational predictions (e.g., docking studies) with experimental IC50_{50} values to identify outliers .

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